molecular formula C16H14ClNO3 B6407814 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261915-01-8

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6407814
CAS RN: 1261915-01-8
M. Wt: 303.74 g/mol
InChI Key: SNXAWBBSQFVXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% (4-CPA) is a synthetic compound used in a variety of scientific research applications. 4-CPA is a derivative of benzoic acid with a dimethylaminocarbonyl group attached to the phenyl ring. It is a white, crystalline solid with a melting point of 165-168°C. 4-CPA is soluble in water, ethanol, and dimethylformamide. It is used as a reagent in various organic syntheses and as a catalyst in the production of polymers.

Scientific Research Applications

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is used in a variety of scientific research applications. It is used as a catalyst in the production of polymers, as a reagent in organic syntheses, and as a ligand in the synthesis of coordination complexes. It is also used in the synthesis of pharmaceuticals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% acts as a catalyst in the production of polymers by forming a complex with the monomer, which then undergoes a reaction to form the polymer. In organic syntheses, 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% acts as a nucleophile, attacking electrophilic sites on the substrate molecules. As a ligand, 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% coordinates with metal ions to form coordination complexes.
Biochemical and Physiological Effects
4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other animals.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is that it is a versatile and effective reagent for organic syntheses and polymer production. It is also easy to synthesize, making it a cost-effective option for lab experiments. The main limitation of 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.

Future Directions

Future research into 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% could focus on its potential applications in drug synthesis, its ability to form coordination complexes, and its potential use as a catalyst in other types of reactions. Additionally, research could be conducted to explore the use of 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% in other areas of organic chemistry, such as in the synthesis of new materials or in the production of biodegradable plastics. Research could also be conducted to investigate the potential toxicity of 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% and its effects on human and animal health.

Synthesis Methods

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with dimethylaminocarbonyl chloride in the presence of a base such as potassium carbonate. The second step involves the deprotection of the dimethylaminocarbonyl group with an acid such as hydrochloric acid. The final product is 4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%.

properties

IUPAC Name

4-chloro-3-[3-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-4-10(8-11)13-9-12(16(20)21)6-7-14(13)17/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXAWBBSQFVXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691324
Record name 6-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261915-01-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-3′-[(dimethylamino)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261915-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.